Methyl 2-bromopropanoate-d4 is a deuterated derivative of methyl 2-bromopropanoate, a compound characterized by the presence of a bromine atom attached to the second carbon of a propanoate chain. Its molecular formula is , with a molecular weight of approximately 167.00 g/mol. The deuterated form, indicated by the "d4" suffix, contains four deuterium atoms, which are isotopes of hydrogen. This modification enhances its utility in various scientific applications, particularly in studies involving nuclear magnetic resonance spectroscopy.
Methyl 2-bromopropanoate-d4 has been studied for its biological activity, particularly as an isotope-labeled compound in pharmacological research. The presence of deuterium allows for more precise tracking in metabolic studies and interactions within biological systems. While specific biological activities of this compound are not extensively documented, its parent compound has shown potential in inhibiting certain signaling pathways relevant to inflammation and cellular growth .
The synthesis of methyl 2-bromopropanoate-d4 typically involves the following steps:
Alternative methods may also include utilizing deuterated alcohols in the esterification step to ensure incorporation of deuterium .
Methyl 2-bromopropanoate-d4 is primarily used in:
Studies involving methyl 2-bromopropanoate-d4 focus on its interactions within biological systems and its role as a tracer molecule. The isotopic labeling allows researchers to track its metabolic fate and interactions with enzymes or other biomolecules without interfering with normal biological processes . Interaction studies often utilize advanced techniques such as mass spectrometry and NMR spectroscopy.
Methyl 2-bromopropanoate-d4 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Methyl 2-bromopropanoate | 5445-17-0 | 0.96 | Non-deuterated version; widely used as a reagent |
Methyl 2-bromo-3-hydroxypropanoate | 7691-28-3 | 0.93 | Contains a hydroxyl group; different reactivity |
Methyl 2-bromo-2-methylpropanoate | 23426-63-3 | 0.87 | Additional methyl group alters sterics and reactivity |
2-Bromo-3-methoxypropanoic acid | 65090-78-0 | 0.86 | Contains a methoxy group; different functional properties |
Methyl 2-bromopropanoate-d4 is unique due to its isotopic labeling, which enhances its utility in analytical chemistry and biological research compared to its non-deuterated counterparts .
The IUPAC name for this compound is methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate, reflecting the substitution of deuterium atoms at the second carbon (two deuteriums) and third carbon (two deuteriums). Common synonyms include Methyl 2-bromopropanoate-d4 and HY-W102336S, while its CAS Registry Number is 1398065-68-3.
Property | Value |
---|---|
Molecular Formula | C₄H₃D₄BrO₂ |
Molecular Weight | 171.03 g/mol |
SMILES | [2H]C([2H])([2H])C([2H])(C(=O)OC)Br |
InChIKey | ACEONLNNWKIPTM-VYMTUXDUSA-N |
CAS Number | 1398065-68-3 |
The molecule consists of a propanoate backbone with a bromine atom at the second carbon and a methyl ester group at the terminal position. Deuterium atoms replace hydrogens at the second and third carbons, creating a distinct isotopic signature. This structural configuration is critical for minimizing kinetic isotope effects while retaining the compound’s reactivity.
The non-deuterated counterpart, methyl 2-bromopropionate (CAS 5445-17-0), shares the same skeletal structure but lacks isotopic labeling. Key differences include: